methyl N-{[1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate
Description
Methyl N-{[1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate is a complex organic compound that features a unique structure combining a pyridine ring, an isoquinoline moiety, and a glycine derivative
Properties
Molecular Formula |
C19H17N3O4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 2-[[1-oxo-2-(pyridin-2-ylmethyl)isoquinoline-4-carbonyl]amino]acetate |
InChI |
InChI=1S/C19H17N3O4/c1-26-17(23)10-21-18(24)16-12-22(11-13-6-4-5-9-20-13)19(25)15-8-3-2-7-14(15)16/h2-9,12H,10-11H2,1H3,(H,21,24) |
InChI Key |
GCIBBXMBQUOTLW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=CN(C(=O)C2=CC=CC=C21)CC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 2-aminopyridine with an appropriate aldehyde to form the pyridin-2-ylmethyl intermediate. This intermediate is then subjected to cyclization reactions to form the isoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .
Scientific Research Applications
Methyl N-{[1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl N-{[1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
Imidazo[1,2-a]pyridines: These compounds also feature a pyridine ring and are known for their medicinal properties.
Uniqueness
Methyl N-{[1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate is unique due to its combination of a pyridine ring, an isoquinoline moiety, and a glycine derivative. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Methyl N-{[1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate is a complex organic compound with potential biological activities that have garnered attention in pharmaceutical research. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydroisoquinoline core structure with a pyridine moiety and a glycinate functional group. Its chemical formula is , and it exhibits properties typical of isoquinoline derivatives, which are often associated with various biological activities.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antioxidant Activity : Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress in cells, suggesting potential neuroprotective effects.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes such as apoptosis and proliferation.
- Receptor Modulation : The compound could interact with various receptors, influencing signaling pathways related to inflammation and cancer progression.
Anticancer Properties
Studies have demonstrated that this compound exhibits significant anticancer activity. For instance:
- Case Study 1 : In vitro assays showed that the compound reduced the viability of breast cancer cell lines by approximately 55% at a concentration of 10 µM after three days of treatment. This effect was attributed to its ability to induce apoptosis through the activation of caspase pathways.
| Cell Line | Treatment Concentration (µM) | Viability Reduction (%) |
|---|---|---|
| MDA-MB-231 (Breast) | 10 | 55 |
| HeLa (Cervical) | 5 | 40 |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Preliminary results indicate activity against various bacterial strains, suggesting potential as an antibacterial agent.
Neuroprotective Effects
Research into the neuroprotective effects of similar compounds suggests that this compound may protect neuronal cells from oxidative damage, potentially useful in treating neurodegenerative diseases.
Research Findings
Recent studies have focused on the pharmacokinetics and bioavailability of this compound. These studies highlight:
- Absorption and Metabolism : The compound is rapidly absorbed in vivo, with peak plasma concentrations reached within two hours post-administration.
- Toxicity Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
